1,3-Dimethyluracil

Descripción general

Descripción

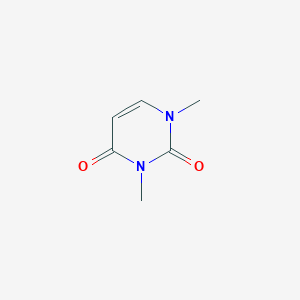

1,3-Dimethyluracil (1,3-DMU) is a dimethylated derivative of uracil, a pyrimidine nucleobase. Its structure features methyl groups at the N1 and N3 positions of the pyrimidine ring, resulting in the molecular formula C₆H₈N₂O₂ (molecular weight: 156.14 g/mol) . Key properties include:

- Melting point: 119–122 °C .

- Synthesis: Typically prepared via alkylation of uracil or hydrolysis of intermediates (e.g., treatment of 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil with HBr) .

- Applications: Used in studies of radical chemistry (e.g., γ-radiolysis), as a model for nucleic acid damage , and as a carbonic anhydrase inhibitor (Ki values: 316.2 μM for hCA I, 166.4 μM for hCA II) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Reacción de condensación: Un método común implica la condensación de ácido cianoacético con 1,3-dimetilurea.

Reacciones multicomponentes: Otro enfoque es la reacción multicomponente que involucra aldehídos, dimedona y 6-amino-1,3-dimetilúracil.

Métodos de producción industrial: Los métodos de producción industrial se centran en optimizar el rendimiento, la pureza y el tiempo de reacción, al mismo tiempo que se minimiza la generación de contaminantes. Técnicas como la destilación al vacío y el uso de reactivos no tóxicos se emplean para lograr estos objetivos .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El N,N’-dimetilúracil puede sufrir reacciones de oxidación, a menudo facilitadas por reactivos como el peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Ácidos ariborónicos, polvo de selenio, nitrato de plata como catalizador.

Productos principales:

Oxidación: Formación de derivados de uracilo oxidados.

Reducción: Formación de derivados de uracilo reducidos.

Sustitución: Formación de 5-arilselanilúraciles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dimethyluracil (C6H8N2O2) is characterized by two methyl groups at the 1 and 3 positions of the uracil structure. This modification influences its reactivity and interaction with biological systems. The compound's melting point, solubility, and spectroscopic properties have been extensively studied, providing insights into its behavior in various environments .

Medicinal Chemistry Applications

- Antiviral Activity :

- Cancer Research :

- Biological Metabolite :

Organic Synthesis Applications

-

Synthesis of Bioactive Compounds :

- This compound serves as a versatile building block in organic synthesis. It is utilized in multi-component reactions to create complex heterocyclic compounds that possess biological activity. For example, one-pot reactions involving 6-amino-1,3-dimethyluracil have led to the synthesis of various pyrimidine derivatives with potential pharmacological applications .

- Green Chemistry :

Case Study 1: Antiviral Activity

A study demonstrated that this compound derivatives inhibited the replication of specific RNA viruses. The mechanism involved interference with viral RNA polymerase activity, suggesting potential therapeutic applications in treating viral infections.

Case Study 2: Synthesis of Heterocycles

In a series of experiments focused on synthesizing functionalized pyrimidines, researchers utilized this compound as a starting material to develop novel compounds with enhanced biological activities. The reactions were optimized for yield and purity using green chemistry techniques.

Mecanismo De Acción

El mecanismo de acción del N,N’-dimetilúracil y sus derivados implica interacciones con dianas moleculares y vías específicas. Por ejemplo, los 5-arilselanilúraciles, un derivado del N,N’-dimetilúracil, actúan como potentes inhibidores de enzimas como la dihidroorotato deshidrogenasa y la uridina fosforilasa . Estas interacciones interrumpen los procesos metabólicos normales en las células, lo que lleva a sus efectos terapéuticos.

Comparación Con Compuestos Similares

Substituent Position Effects: C5 vs. C6 Functionalization

The position of substituents significantly impacts reactivity and stability. Examples include:

Key Insight : C5-substituted derivatives exhibit higher synthetic versatility due to steric and electronic factors .

Methylation vs. Other Substituents

Additional functional groups alter chemical behavior:

Note: Nitro and amino groups introduce polar effects, influencing solubility and reactivity .

Structural Derivatives: Dihydrouracil vs. 1,3-DMU

| Property | This compound | Dihydrouracil |

|---|---|---|

| Structure | Aromatic pyrimidine | Saturated C5–C6 bond |

| Reactivity | Forms OH adducts | Acid-labile; prone to dehydration |

| Role in Biology | Model for DNA damage | Intermediate in pyrimidine metabolism |

Dihydrouracil’s saturated ring prevents radical formation at C5/C6, unlike 1,3-DMU .

Reactivity in Radiolysis vs. Natural Pyrimidines

1,3-DMU’s radiolysis products differ from natural pyrimidines due to N1/N3 methylation:

- G-values : G(1,3-DMU consumption) = 5.7 ± 0.6; G(reducing radicals) = 4.5, G(oxidizing radicals) = 1.0 .

- Key Product : Hydrogen abstraction at C5 dominates, forming radical c .

- Comparison with Uracil : N1 methylation blocks base-catalyzed dehydration of OH adducts, a pathway observed in natural pyrimidines .

Crystallographic and Spectroscopic Differences

1,3-DMU lacks hydrogen-bonded lattices, unlike analogs such as 1-methyluracil or 3-methyluracil . This absence impacts:

- NQR Data : Similar quadrupole coupling constants (NQCC) at N1 and N3 but distinct asymmetry parameters .

- Raman Spectroscopy : Used to study photodamage; cyclobutane dimers show unique spectral signatures .

Trifluoromethylation Reactivity

1,3-DMU undergoes regioselective trifluoromethylation:

- Conditions : Cu(I) catalysis directs CF₃ to C5 or C6 .

- Outcome : 5-Trifluoromethyl derivatives (e.g., 2 ) are more stable than C6 analogs (3 ) due to electronic effects .

Data Tables

Table 1: Radiolysis Products of 1,3-DMU at Different pH Values

| pH | Major Products | G(Product) |

|---|---|---|

| 6.5 | Dimer, dihydroxy derivatives | 5.7 |

| 10.4 | Reduced dimer yield; no hydrate product | 5.7 |

Table 2: NQR Parameters for Methylated Uracils

| Compound | NQCC (MHz) | Asymmetry Parameter (η) |

|---|---|---|

| This compound | 3.8–4.2 | 0.15–0.20 |

| 1-Methyluracil | 3.9–4.1 | 0.18–0.22 |

| 3-Methyluracil | 3.7–4.0 | 0.17–0.21 |

Actividad Biológica

1,3-Dimethyluracil (DMU) is a derivative of uracil that has garnered interest in various fields of biological and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMU, focusing on its antioxidant properties, effects on enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 168.15 g/mol

- CAS Number : 70122

The compound features two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring, which influences its solubility and reactivity compared to other uracil derivatives.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of DMU. In a study involving the synthesis of α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil, compounds were screened for their antioxidant activity using DPPH and hydrogen peroxide scavenging assays. The results indicated that certain derivatives exhibited significant antioxidant activity comparable to ascorbic acid, suggesting that DMU derivatives could be beneficial in combating oxidative stress-related diseases .

Aromatase Inhibition

Molecular docking studies have shown that DMU and its derivatives can inhibit aromatase, an enzyme involved in estrogen biosynthesis. This inhibition is crucial in the context of hormone-dependent cancers such as breast cancer. The docking studies revealed promising interactions between DMU derivatives and the active site of aromatase, indicating potential therapeutic applications in cancer treatment .

Antimicrobial Activity

DMU has also been investigated for its antimicrobial properties. Research indicates that DMU derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, metal complexes formed with DMU have demonstrated enhanced antimicrobial efficacy compared to free ligands. These complexes showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer effects of DMU. The results suggested that certain DMU derivatives possess cytotoxic properties that could be harnessed for cancer therapy, although further studies are needed to elucidate the mechanisms involved .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can I synthesize 1,3-Dimethyluracil with high purity, and what methods validate its purity?

- Methodological Answer : High-purity synthesis typically involves controlled methylation of uracil derivatives using dimethyl sulfate or iodomethane under alkaline conditions. Purification is achieved via recrystallization (melting point: 119–122°C, lit.) . Validate purity using HPLC with UV detection (λ = 260 nm) or by comparing experimental IR/Raman spectra to computational models (e.g., B3PW91/6-31G DFT calculations) . Assay purity (≥99%) is confirmed via elemental analysis or mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations at ~1700–1750 cm⁻¹ and methyl group deformations at ~1375 cm⁻¹. Concentration-dependent spectral shifts (1800–1500 cm⁻¹ range) reveal stacking interactions .

- Raman Spectroscopy : Sharp marker bands for C=O (1650–1700 cm⁻¹) and ring vibrations (600–800 cm⁻¹) provide insights into photodamage modeling .

- NMR : Use ¹H and ¹³C NMR to confirm methyl group positions (e.g., δ 3.3 ppm for N-methyl protons) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use local exhaust systems to minimize inhalation risks .

- Spill Management : Collect spilled material in sealed containers; avoid water flushing to prevent environmental contamination .

- First Aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How does the methylation pattern of this compound influence its chemical reactivity compared to other uracil derivatives?

- Methodological Answer : Methylation at N1 and N3 positions reduces hydrogen-bonding capacity, altering solubility and base-pairing behavior. Compare reactivity with 3-Methyluracil (methyl at C3) using nucleophilic substitution assays or computational docking studies . Solubility tests in polar vs. nonpolar solvents (e.g., water vs. DMSO) can quantify hydrophobicity differences .

Advanced Research Questions

Q. How can I resolve contradictory spectral data for this compound in different solvent systems?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., water) may induce aggregation, shifting IR/Raman peaks. Conduct concentration-dependent studies (e.g., 0.1–10 mM) to identify stacking interactions .

- Computational Validation : Compare experimental spectra with DFT-simulated spectra (e.g., B3PW91/6-31G) in implicit solvent models (e.g., COSMO) .

Q. What experimental designs are optimal for studying this compound’s dimerization in gas-phase studies?

- Methodological Answer : Use molecular beam mass spectrometry coupled with synchrotron vacuum ultraviolet (VUV) radiation to probe dimerization dynamics. Photoionization efficiency (PIE) curves at 8–12 eV photon energy reveal proton transfer in pi-stacked dimers . Compare results with ab initio calculations (e.g., MP2/cc-pVTZ) to validate electronic structure models .

Q. How do impurities in this compound affect kinetic studies of its degradation pathways?

- Methodological Answer :

- Purity Control : Use HPLC (C18 column, 0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., 6-Amino-1,3-Dimethyluracil) .

- Kinetic Assays : Monitor degradation rates via UV-Vis spectroscopy (λ = 270 nm) under controlled pH/temperature. Compare high-purity (≥99.5%) vs. standard-grade samples to quantify impurity impacts .

Q. What computational approaches best model this compound’s interaction with nucleic acids?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with uracil-DNA glycosylase (PDB ID: 4RQX) to predict binding affinities.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze methyl group effects on base-stacking stability .

Q. How can I optimize HPLC conditions for separating this compound from its isomers?

- Methodological Answer : Use a C18 column with a gradient mobile phase (5–40% acetonitrile in 0.1% trifluoroacetic acid over 20 minutes). Monitor retention times and peak symmetry; validate with spiked samples of 1-Methyluracil and 5,6-Dimethyluracil .

Q. What strategies address discrepancies in reported thermodynamic data (e.g., ΔH of sublimation) for this compound?

- Methodological Answer :

- Calorimetry : Perform differential scanning calorimetry (DSC) under inert gas (N₂) to measure ΔH sublimation.

- Literature Review : Cross-reference data from NIST Chemistry WebBook, ensuring alignment with primary sources . Exclude non-peer-reviewed platforms (e.g., ChemIDplus) .

Propiedades

IUPAC Name |

1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDBKAHWADVXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061244 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

874-14-6 | |

| Record name | 1,3-Dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethyluracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.